2,3-Diaminobenzenethiol

Description

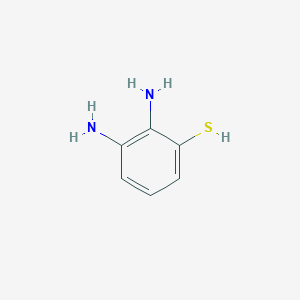

2,3-Diaminobenzenethiol (C₆H₇N₂S) is an aromatic compound featuring two amino (-NH₂) groups at the 2- and 3-positions of a benzene ring and a thiol (-SH) group at the 1-position. Its unique structure confers dual nucleophilic reactivity (via -NH₂ and -SH groups) and redox activity, making it a versatile precursor in heterocyclic chemistry. It is synthesized via reduction of 2,2'-dinitrodiphenyl disulfide followed by acid treatment, as described in early insecticide studies . Applications include its role as a precursor for benzothiadiazoles, which are critical in materials science and agrochemicals.

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

2,3-diaminobenzenethiol |

InChI |

InChI=1S/C6H8N2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 |

InChI Key |

SONQUBLFXUMJKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Electronic Effects: The thiol group in this compound enhances electron donation compared to 2-aminobenzamide’s amide group, which is electron-withdrawing. This difference influences reactivity in cyclization reactions .

- Steric Constraints: The ortho-diamine arrangement in this compound facilitates intramolecular cyclization to form 1,2,3-benzothiadiazoles, whereas para-substituted analogs require harsher conditions .

Reactivity Insights :

- Cyclization Efficiency: this compound undergoes efficient diazotization to form 1,2,3-benzothiadiazoles, whereas 2-aminobenzamide requires coupling reagents for amide bond formation, increasing synthetic complexity .

- Oxidation Sensitivity: The thiol group in this compound is prone to oxidation, necessitating inert atmospheres during synthesis. In contrast, benzoxadiazoles exhibit higher thermal and oxidative stability due to the electronegative oxygen atom .

Table 3: Property and Application Comparison

Research Findings :

- Luminescence: 1,2,3-Benzothiadiazole derivatives exhibit strong fluorescence (λem ≈ 450 nm) due to extended π-conjugation, a property absent in this compound .

- Biological Activity: 2-Aminobenzamide derivatives are potent histone deacetylase (HDAC) inhibitors, whereas benzothiadiazoles show insecticidal activity, reflecting functional group-driven divergence .

Challenges and Limitations

- Handling Difficulties: this compound’s odor and oxidation sensitivity contrast with the stability of benzoxadiazoles .

- Synthetic Yield : Cyclization to benzothiadiazoles achieves ~70% yield, lower than benzoxadiazole synthesis (~85%) due to sulfur’s volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.